molecular formula C11H10BrNS B13257426 N-[(4-bromothiophen-2-yl)methyl]aniline

N-[(4-bromothiophen-2-yl)methyl]aniline

Cat. No.: B13257426
M. Wt: 268.17 g/mol
InChI Key: KDSDIAYLTVBXRB-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound features a bromine-substituted thiophene ring attached to a methyl group, which is further connected to an aniline moiety.

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]aniline

InChI

InChI=1S/C11H10BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h1-6,8,13H,7H2

InChI Key

KDSDIAYLTVBXRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize N-[(4-bromothiophen-2-yl)methyl]aniline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. The reaction is carried out at elevated temperatures, around 90°C, to facilitate the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde .

Industrial Production Methods

The use of palladium catalysts and boronic acids or esters is common in large-scale production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]aniline largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]aniline is unique due to the presence of both a bromine-substituted thiophene ring and an aniline moiety.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]aniline is a specialized organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in drug discovery.

Structural Characteristics

This compound features a brominated thiophene ring attached to an aniline moiety. Its molecular formula is C₁₃H₁₃BrN, with a molecular weight of approximately 282.20 g/mol. The presence of the bromine atom on the thiophene ring significantly influences its chemical reactivity and biological properties, allowing for interactions such as hydrogen bonding and π-π stacking, which are crucial for modulating various biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as either a nucleophile or electrophile depending on the reaction conditions. Potential mechanisms include:

  • Enzyme Inhibition : Interacting with active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Binding to receptors and altering cellular signaling pathways.
  • DNA Interaction : Influencing DNA replication or transcription processes.

Biological Activities

Research has indicated various potential biological activities for this compound:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties, particularly against certain cancer cell lines .
  • Neuroprotective Effects : Some analogs have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step processes such as the Suzuki-Miyaura cross-coupling reaction. The key steps include:

  • Formation of the Thiophene Intermediate : Reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde.
  • Coupling Reaction : Utilizing a palladium catalyst at elevated temperatures to achieve the desired product with high yields (up to 95%) .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects, highlighting its potential use in developing new antimicrobial agents.

Data Table

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition against various pathogens,
AnticancerInhibition of cell proliferation in cancer cell lines
NeuroprotectivePotential protective effects in neurodegeneration ,

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